molecular formula C23H28F2N4O2 B139642 Risperidone E-Oxime CAS No. 132961-05-8

Risperidone E-Oxime

カタログ番号: B139642
CAS番号: 132961-05-8
分子量: 430.5 g/mol
InChIキー: BRCINVRBDDVLDW-QYQHSDTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

リスペリドン E-オキシムは、次のようないくつかのタイプの化学反応を起こします。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、リスペリドン E-オキシムの酸化は、さまざまな酸化された誘導体の生成につながる可能性があります .

科学研究への応用

リスペリドン E-オキシムは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Neuropharmacology

Risperidone E-Oxime has been investigated for its interactions with neurotransmitter systems, particularly its antagonistic effects on serotonin (5-HT2) and dopamine (D2) receptors. These interactions are crucial for understanding its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder.

Key Findings:

  • Mechanism of Action: The compound modulates neurotransmitter systems that influence mood regulation and psychotic symptoms.
  • Therapeutic Potential: Its unique receptor antagonism profile distinguishes it from other oximes, suggesting possible therapeutic applications in mental health disorders.

Drug Development

This compound is being explored in the formulation of thermosensitive polymeric micelles for nasal drug delivery. This innovative approach aims to enhance the bioavailability and therapeutic efficacy of risperidone.

Research Insights:

  • Formulation Characteristics: The polymeric micelles demonstrated an average size suitable for nasal administration, showing rapid drug release profiles in vitro.
  • Clinical Relevance: This method could provide a non-invasive route for delivering antipsychotic medication, potentially improving patient compliance.

Toxicological Considerations

The safety profile of this compound is an essential aspect of its application in research and clinical settings. Preliminary studies indicate that while it may be irritating to mucous membranes and the upper respiratory tract, comprehensive toxicological assessments are still needed.

Safety Data Highlights:

  • Irritation Potential: Material may cause irritation upon contact with skin or mucous membranes .
  • Handling Precautions: Proper personal protective equipment is recommended when handling the compound to minimize exposure risks .

Clinical Efficacy

A notable case study involved the administration of risperidone to children and adolescents with developmental disorders who were refractory to previous treatments. Over a follow-up period of 8 to 15 months, clinical improvements were observed in a majority of patients, underscoring the therapeutic potential of risperidone derivatives like E-Oxime.

Study Findings:

  • Patient Demographics: 20 children aged 8 to 17 years were treated with varying doses of risperidone.
  • Outcomes: Clinical efficacy was noted in 13 patients, with minimal side effects reported .

Long-term Treatment Outcomes

Another study examined the long-term effectiveness of long-acting risperidone formulations, including E-Oxime derivatives, in managing symptoms associated with schizophrenia. The patient showed sustained improvements over three years, indicating the potential for effective long-term management using these compounds .

Comparative Analysis with Other Oximes

To contextualize this compound's applications, it is useful to compare it with other oxime derivatives commonly used in pharmacology:

Compound NameStructure TypePrimary UseUnique Features
PralidoximeOxime derivativeAntidote for organophosphate poisoningReactivates acetylcholinesterase
ObidoximeOxime derivativeAntidote for organophosphate poisoningSimilar mechanism to pralidoxime
MethoximeOxime derivativeChemical warfare antidoteModifies nerve agent toxicity
This compoundOxime derivativeTreatment for psychiatric disordersSpecific receptor antagonism profile

生物活性

Risperidone E-Oxime, a derivative of the atypical antipsychotic risperidone, has garnered attention for its potential biological activities and implications in pharmacology. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C23H28F2N4O2C_{23}H_{28}F_{2}N_{4}O_{2} and a CAS number of 691007-09-7. It features a complex nitrogen-containing structure with two fluorine atoms, which may influence its biological interactions. The compound is primarily recognized as an impurity in commercial preparations of risperidone and is synthesized through the reaction of risperidone with hydroxylamine, converting the ketone group into an oxime functional group.

This compound exhibits biological activity mainly through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor, similar to its parent compound risperidone. The inhibition of these receptors is crucial for modulating neurotransmitter systems, which can influence mood regulation and psychotic symptomatology .

Key Receptor Interactions

Receptor Type Binding Affinity (Ki)
5-HT2AAntagonist4.8 nM
Dopamine D2Antagonist5.9 nM
P-GlycoproteinInhibitorNot specified

Biological Activity and Applications

This compound's biological activity extends beyond receptor antagonism. It has been explored for various applications:

  • Therapeutic Formulations : Research indicates that this compound can be utilized in developing thermosensitive polymeric micelles for nasal administration. These formulations demonstrated favorable characteristics such as rapid drug release profiles and high permeation rates under nasal conditions.
  • Potential Antidote for Organophosphate Poisoning : Oximes are generally known for their role as antidotes in organophosphate poisoning. Although this compound is not primarily intended for this use, its structural characteristics align it with compounds that exhibit such properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for predicting its behavior in clinical settings. It is primarily metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, which also contributes to its therapeutic effects. This metabolic pathway highlights the importance of considering drug-drug interactions when evaluating its clinical use.

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various contexts:

  • Nasal Administration Studies : A study focused on the formulation of thermosensitive polymeric micelles showed that these could enhance the bioavailability of risperidone derivatives through nasal routes, potentially improving patient compliance and therapeutic outcomes.
  • Toxicological Assessments : Investigations into the safety profile of this compound indicated that while it shares some toxicological properties with risperidone, further studies are needed to fully characterize its safety and efficacy profile .

特性

IUPAC Name

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-QYQHSDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035868
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132961-05-8
Record name 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132961-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risperidone Z-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISPERIDONE Z-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。